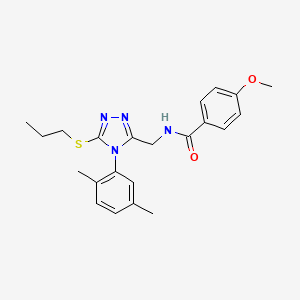
N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a 2,5-dimethylphenyl group and a propylthio group, along with a methoxybenzamide moiety. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The triazole moiety is known for its role in inhibiting enzymes involved in nucleic acid synthesis and other metabolic pathways. This compound may act as an inhibitor of certain fungal and bacterial enzymes, potentially leading to antimicrobial properties.
Key Mechanisms Include:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their function.
- Receptor Modulation : The hydrophobic interactions facilitated by the aromatic groups may enhance binding affinity to various receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains.
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | E. coli | 5.0 | Bacteriostatic |
| Compound B | S. aureus | 3.0 | Bactericidal |
| N-Triazole | Fungal Enzymes | 2.5 | Antifungal |
Case Studies
- Inhibition of Fungal Growth : A study evaluated the antifungal activity of related triazole compounds against Candida albicans. Results showed that compounds with similar structures inhibited fungal growth at concentrations below 10 µM.
- Antibacterial Studies : Another investigation focused on the antibacterial efficacy against Staphylococcus aureus. The compound demonstrated an IC50 value of 3 µM, indicating strong antibacterial properties.
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that the compound exhibits low toxicity in vitro. However, further studies are required to establish a comprehensive safety profile.
Propiedades
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-5-12-29-22-25-24-20(26(22)19-13-15(2)6-7-16(19)3)14-23-21(27)17-8-10-18(28-4)11-9-17/h6-11,13H,5,12,14H2,1-4H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQYCWCOAQMML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













